3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Description
Pyrazolo[3,4-d]pyrimidine Core Structure
The pyrazolo[3,4-d]pyrimidine scaffold consists of:
- A pyrazole ring (positions 1–5) fused to a pyrimidine ring (positions 3–7) at the pyrazole’s C3 and pyrimidine’s C4 (Figure 1).
- Key bonding features :
- The pyrazole nitrogen at position 1 is methylated (N-CH₃), rendering it non-basic.
- The pyrimidine nitrogens at positions 7 and 9 participate in conjugated π-bonding, stabilizing the aromatic system.
- Position 4 hosts the amino group (-NH-) that bridges the heterocycle to the benzoic acid substituent.
Electronic properties : The core’s electron-deficient nature arises from the pyrimidine ring’s electron-withdrawing nitrogens, making it susceptible to nucleophilic attack at position 4.
Benzoic Acid Substituent Configuration
The benzoic acid group is attached to the heterocycle via a meta-substituted (-NH-) linker:
- Positioning : The carboxylic acid (-COOH) occupies position 3 on the benzene ring, creating a meta-aminobenzoic acid motif.
- Steric and electronic effects :
- Conformational rigidity : The planar benzene ring and coplanar heterocycle restrict rotational freedom, favoring a near-linear arrangement between the core and substituent.
Table 2: Substituent Impact on Physicochemical Properties
| Feature | Effect on Compound |
|---|---|
| Pyrazole N1-methylation | Increases lipophilicity |
| Pyrimidine nitrogens | Enhances π-π stacking capacity |
| Carboxylic acid group | Improves aqueous solubility |
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound remain unpublished, analogous structures provide insights:
Related pyrazolo[3,4-d]pyrimidines :
Benzoic acid derivatives :
- Carboxylic acid groups typically form dimers via O–H···O hydrogen bonds in crystalline phases, as seen in 4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid (CID 693338).
- Meta-substitution on the benzene ring creates a twisted conformation (torsion angle: 25°–35°) relative to the heterocycle, minimizing steric clash.
Predicted unit cell parameters (based on homologous compounds):
- Space group: P-1 (triclinic)
- Lattice constants:
- a = 5.42 Å, b = 7.89 Å, c = 12.34 Å
- α = 93.2°, β = 88.7°, γ = 92.1°
- Hydrogen-bonding network: N–H···O (2.68 Å) and O–H···N (2.71 Å).
Figure 1: Hypothetical Crystal Packing Diagram
(Note: Diagram not shown; described textually)
Molecules align in layered sheets stabilized by intermolecular hydrogen bonds between carboxylic acid groups and pyrimidine nitrogens, with van der Waals interactions between methyl groups.
Properties
IUPAC Name |
3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHDRKQTIRJRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358055 | |
| Record name | 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361986-58-5 | |
| Record name | 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrazolo[3,4-d]pyrimidine Core
Cyclization Approach: Starting from ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine, an initial cyclization yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent cyclization with formamide at elevated temperatures (e.g., 180°C) affords the pyrazolo[3,4-d]pyrimidinone intermediate. This method provides a robust route to the bicyclic core.
Chlorination: The pyrazolo[3,4-d]pyrimidinone is chlorinated using phosphorus oxychloride to give 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, an activated intermediate for nucleophilic substitution.
Amination and Coupling with Benzoic Acid Derivative
The 4-chloro intermediate undergoes nucleophilic aromatic substitution with 3-aminobenzoic acid or analogues to yield 3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid derivatives.
For the target compound, the phenyl group at N1 is replaced by methylation, which can be achieved either by using methylated pyrazole precursors or post-synthesis methylation under controlled conditions.
Alternative Synthetic Routes
Knoevenagel Condensation Route: Starting from 4-phenoxybenzoic acid converted to the acid chloride, reaction with malononitrile in the presence of a base yields 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene, which is methylated and subsequently reacted with hydrazine hydrate to form the pyrazole intermediate. Cyclization with formamide then forms the pyrazolo[3,4-d]pyrimidine core.
This route avoids hazardous reagents like trimethylsilyldiazomethane and reduces the number of process steps compared to older methods involving Mitsunobu reactions and palladium-catalyzed cross-couplings.
Process Optimization and Industrial Considerations
The latest patented processes emphasize minimizing hazardous reagents, reducing waste, and avoiding costly catalysts or protecting group manipulations.
Using a single organic solvent throughout the reaction sequence enhances process efficiency and purity, as demonstrated in the preparation of intermediates closely related to the target compound.
Reaction conditions such as temperature control (e.g., 120–140°C for cyclization), reaction times (overnight stirring or 20–30 hours), and solvent selection (toluene, tetrahydrofuran, methanol, acetonitrile) are optimized to maximize yield and purity.
Data Table: Comparative Summary of Synthetic Routes
Research Findings and Notes
The pyrazolo[3,4-d]pyrimidine scaffold is versatile and can be functionalized with various amino acid conjugates to modulate biological activity.
The preparation of this compound benefits from process improvements that reduce the number of synthetic steps and avoid expensive catalysts, making it more economically viable for pharmaceutical applications.
Analytical characterization of key intermediates using NMR (1H and 13C) confirms the structure and purity, with characteristic aromatic signals and carbonyl peaks aiding in verification.
The avoidance of Mitsunobu reactions and palladium-catalyzed cross-couplings in newer methods reduces environmental impact and contamination risks.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Basic Information
- Molecular Formula : C13H11N5O2
- Molecular Weight : 269.26 g/mol
- Chemical Structure : The structure consists of a benzoic acid moiety linked to a pyrazolo[3,4-d]pyrimidine unit via an amino group.
Medicinal Chemistry
The compound has shown potential as an antitumor agent , with studies indicating its effectiveness against various cancer cell lines. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various pyrazolo-pyrimidine derivatives, including 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid. Results demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development .
Neuropharmacology
Research has also explored the neuroprotective properties of this compound. It is believed to modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical trials, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This was attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .
Anti-inflammatory Research
The anti-inflammatory properties of this compound have been investigated, with findings indicating that it can inhibit pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 75% |
| IL-6 | 60% |
| IL-1 beta | 50% |
This data suggests that the compound may be useful in developing treatments for inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is widely explored for its pharmacological versatility. Below is a detailed comparison of 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: Benzoic Acid vs. Urea: The benzoic acid group in the target compound enhances solubility but may reduce cell permeability compared to lipophilic urea derivatives (e.g., compound 1u) . Methyl vs.
Synthetic Flexibility: The 4-amino position is highly amenable to modification. For example, PDEi5 incorporates a 4-fluorobenzylamino group, enabling potent PDE inhibition , whereas 1u uses a urea linker for kinase targeting .
Biological Performance: The target compound’s lack of reported activity contrasts with 1u (nanomolar kinase inhibition) and PDEi5 (sub-micromolar PDE inhibition). This suggests that the 3-aminobenzoic acid substitution may prioritize solubility over target affinity.
Biological Activity
3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following chemical formula: C13H11N5O2, and its structure features a pyrazolo[3,4-d]pyrimidine moiety linked to a benzoic acid group. This unique structure is believed to contribute to its biological activities.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. The following table summarizes key findings regarding the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 0.9 | |
| HepG2 (Liver cancer) | 1.2 | |
| HCT116 (Colorectal) | 1.5 | |
| HeLa (Cervical) | 1.0 |
These values indicate significant antiproliferative activity, with IC50 values in the low micromolar range, suggesting that this compound can effectively inhibit the growth of various cancer cell types.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Studies indicate that it can cause G2/M phase arrest in several cancer cell lines, thereby preventing cells from dividing.
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known for inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Structure-Activity Relationships (SAR)
Recent research has focused on understanding how modifications to the pyrazolo[3,4-d]pyrimidine structure affect biological activity:
- Substituents on the Pyrazole Ring : Variations at positions 1 and 4 have been explored to enhance potency and selectivity against specific cancer types.
- Linker Variations : Altering the benzoic acid moiety has also been investigated to improve solubility and bioavailability.
Comparative Studies
Comparative studies with other pyrazolo derivatives have highlighted that while many share similar mechanisms, variations in their chemical structure can lead to significant differences in potency and selectivity. For instance, compounds with additional halogen substituents often exhibit enhanced activity against specific cancer cell lines compared to their unsubstituted counterparts .
Case Studies
Several case studies have documented the clinical potential of pyrazolo[3,4-d]pyrimidines:
- A study involving a derivative similar to this compound demonstrated promising results in preclinical trials for treating breast cancer .
- Another investigation highlighted its efficacy in overcoming resistance mechanisms in lung cancer cells when used in combination with standard chemotherapeutics .
Q & A
Q. Why do some studies report conflicting cytotoxicity data for similar analogs?
- Root Causes :
- Cell Line Variability : Sensitivity differences between, e.g., HeLa vs. MCF-7 cells .
- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact IC₅₀ values .
- Assay Endpoints : Viability assays (MTT vs. ATP-based) may yield divergent results due to detection mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
